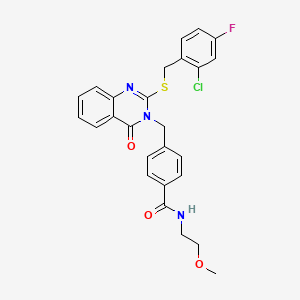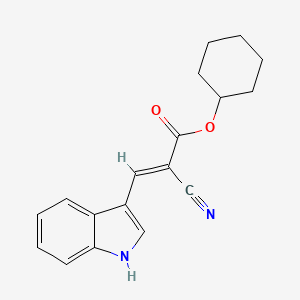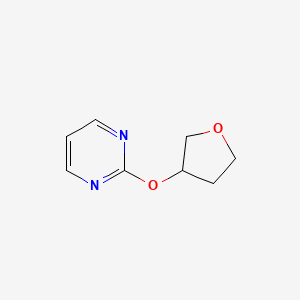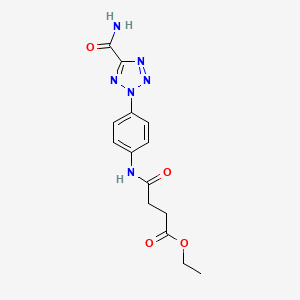
5-Methoxy-6,7-dinitro-indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-6,7-dinitro-indoline is a chemical compound with the CAS Number: 2306278-16-8 . It has a molecular weight of 239.19 and its IUPAC name is 5-methoxy-6,7-dinitroindoline .
Molecular Structure Analysis
The linear formula of this compound is C9H9N3O5 . The Inchi Code is 1S/C9H9N3O5/c1-17-6-4-5-2-3-10-7 (5)9 (12 (15)16)8 (6)11 (13)14/h4,10H,2-3H2,1H3 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 239.19 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Indoline compounds, including those with methoxy groups, are explored for their nucleophilic reactivities and synthetic applications. For instance, Lakhdar et al. (2006) investigated the kinetics of coupling for indole structures with reference benzhydryl cations, offering insights into the reactivity parameters characterizing the nucleophilicity of indole derivatives (Lakhdar et al., 2006).
Pharmacological Applications
Indoline derivatives have been studied for their antioxidant, cytotoxic, and anti-tubercular activities, indicating their potential in pharmacological applications. For example, Venugopala et al. (2019) synthesized 7-methoxy-indolizine derivatives and evaluated them for anti-tuberculosis activity, showing promising results against multi-drug-resistant strains (Venugopala et al., 2019).
Anticancer Properties
Indole derivatives are known for their anticancer properties. Nirogi et al. (2017) discussed the development of indole derivatives as serotonin 6 (5-HT6) receptor antagonists for potential treatment of cognitive disorders, highlighting the structural importance of methoxy-indole compounds in drug design (Nirogi et al., 2017).
Corrosion Inhibition
Indoline compounds have also been investigated for their corrosion inhibition properties. Yadav et al. (2015) explored the inhibitory effects of spiropyrimidinethiones, indoline-based compounds, on the corrosion of mild steel, providing a basis for industrial applications in protecting metals against corrosion (Yadav et al., 2015).
Mechanism-Based Inhibition Studies
Research by Winski et al. (2001) characterized a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, incorporating an indole derivative. Such studies elucidate the biochemical interactions and inhibition mechanisms relevant to drug development (Winski et al., 2001).
Safety and Hazards
The safety data sheet for 5-Methoxy-6,7-dinitro-indoline indicates that it should be handled with care . It is recommended to keep the product container or label at hand if medical advice is needed . It should be kept out of reach of children and precautions should be taken to avoid mixing with combustibles .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-methoxy-6,7-dinitro-2,3-dihydro-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O5/c1-17-6-4-5-2-3-10-7(5)9(12(15)16)8(6)11(13)14/h4,10H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBGKVWNXFMJAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)CCN2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-{[(5,6,7,8-tetrahydronaphthalen-1-yl)carbamoyl]methyl}carbamate](/img/structure/B2889289.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/no-structure.png)
![N-(3-acetamidophenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2889296.png)

![3-(chloromethyl)-1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B2889298.png)


![dimethyl 2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2889301.png)
![Methyl 5-acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2889303.png)
![2-[4-(2-formyl-4-nitrophenyl)piperazin-1-yl]-N-propan-2-ylacetamide](/img/structure/B2889306.png)
